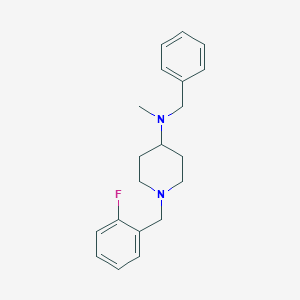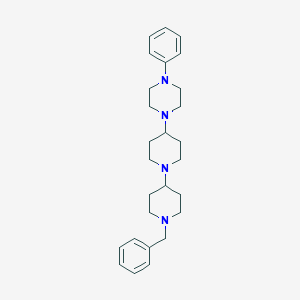![molecular formula C25H35N3O3 B247612 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247612.png)
1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine, also known as 2C-E, is a synthetic psychoactive substance that belongs to the phenethylamine class of drugs. It was first synthesized by Alexander Shulgin in 1991 and has gained popularity in recent years as a recreational drug. However,
作用機序
The exact mechanism of action of 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine is not fully understood. However, it is believed to act primarily on the serotonin system in the brain, specifically the 5-HT2A receptor. 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine is a partial agonist at the 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than a full agonist. This results in a more subtle effect on the serotonin system, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine has been shown to have a number of biochemical and physiological effects in animal studies. It has been found to increase levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. It also appears to have anti-inflammatory effects and may reduce oxidative stress in the brain. However, more research is needed to fully understand the biochemical and physiological effects of 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine.
実験室実験の利点と制限
One advantage of using 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine in lab experiments is its relative simplicity to synthesize. It is also a potent and selective agonist at the 5-HT2A receptor, making it a useful tool for studying the serotonin system. However, one limitation is that 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine is a psychoactive substance and may have unwanted effects on animal behavior. Careful consideration must be given to the dose and administration method to ensure that the effects of the drug do not confound the results of the experiment.
将来の方向性
There are several future directions for research on 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine. One area of interest is its potential as a treatment for anxiety and depression. Further studies on the biochemical and physiological effects of 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine may help to elucidate its therapeutic potential. Another area of interest is the development of more selective agonists at the 5-HT2A receptor, which may have fewer unwanted effects on animal behavior. Additionally, studies on the long-term effects of 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine on the brain and behavior are needed to fully understand the risks and benefits of this drug.
合成法
The synthesis of 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine involves the reaction of 2,5-dimethoxybenzaldehyde with piperidine to form 1-(2,5-dimethoxybenzyl)piperidine. This is then reacted with 4-(2-methoxyphenyl)piperazine to produce 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine, or 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine. The synthesis of 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine has been studied for its potential therapeutic effects, particularly in the treatment of anxiety, depression, and post-traumatic stress disorder (PTSD). A study conducted on rats showed that 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine had anxiolytic effects and reduced anxiety-related behaviors. Another study found that 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine had antidepressant effects in rats and increased the levels of serotonin and dopamine in the brain. These findings suggest that 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine may have potential as a treatment for anxiety and depression.
特性
製品名 |
1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
|---|---|
分子式 |
C25H35N3O3 |
分子量 |
425.6 g/mol |
IUPAC名 |
1-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C25H35N3O3/c1-29-22-8-9-24(30-2)20(18-22)19-26-12-10-21(11-13-26)27-14-16-28(17-15-27)23-6-4-5-7-25(23)31-3/h4-9,18,21H,10-17,19H2,1-3H3 |
InChIキー |
WYNDWJVTCWHMGI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC |
正規SMILES |
COC1=CC(=C(C=C1)OC)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247532.png)
![1-(2,3-Dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247534.png)
![1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-(2-naphthalenyloxy)ethanone](/img/structure/B247535.png)
![4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B247537.png)
![1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B247539.png)

![4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247542.png)



![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247547.png)
![1-Phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247548.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B247558.png)